2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an intriguing compound characterized by its complex structure and multifaceted chemical properties. This compound belongs to the family of sulfonamides, which are known for their wide range of applications in medicinal chemistry and beyond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediates such as 1,2,3,4-tetrahydroquinoline and the appropriate sulfonyl chloride. The reaction conditions require careful control of temperature, pH, and solvent to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production process is optimized for scale, often involving batch or continuous flow reactors to enhance efficiency. Catalysts and advanced purification techniques are employed to achieve the desired product quality, ensuring consistency across production batches.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: : The addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with careful control over temperature, solvent, and pH being crucial.
Major Products
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is explored for its potential as a catalyst and its ability to form complex structures with various metals and organic molecules.
Biology
Biologically, it is investigated for its interactions with enzymes and proteins, making it a candidate for developing novel pharmaceuticals.
Medicine
Medically, its sulfonamide backbone makes it a candidate for antibiotics and anti-inflammatory agents, owing to the inherent biological activity of sulfonamides.
Industry
In industrial applications, it finds use in material science, particularly in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, either inhibiting or enhancing specific biochemical reactions. The sulfonamide group is particularly crucial, as it can mimic the structure of certain natural substrates, thereby interfering with enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides like sulfanilamide, sulfadiazine, and sulfamethoxazole. These compounds share a common sulfonamide group but differ in their side chains and overall structures.
Uniqueness
What sets 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide apart is its specific structure, which imparts unique properties and reactivity
Hopefully, this article sheds light on the fascinating aspects of this compound
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-14-19(8-9-20(18)23)22-29(26,27)21-13-16(3)15(2)12-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMDRKQSTGRLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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